![molecular formula C15H22N2O B4432625 4-methyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4432625.png)
4-methyl-N-[2-(1-piperidinyl)ethyl]benzamide
説明
4-methyl-N-[2-(1-piperidinyl)ethyl]benzamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first discovered in the late 1990s and has since been studied extensively for its potential therapeutic applications in various neurological disorders.
作用機序
MPEP acts as a selective antagonist of the 4-methyl-N-[2-(1-piperidinyl)ethyl]benzamide receptor, which is a type of glutamate receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the this compound receptor, MPEP can modulate the glutamatergic system and reduce the excitatory neurotransmission that is associated with various neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models and human studies. For example, MPEP can reduce the levels of glutamate in the brain, which is associated with various neurological disorders such as epilepsy and stroke. MPEP can also reduce the levels of inflammatory cytokines in the brain, which is associated with various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
MPEP has several advantages for lab experiments, such as its high selectivity for the 4-methyl-N-[2-(1-piperidinyl)ethyl]benzamide receptor, its well-established synthesis method, and its availability from commercial sources. However, MPEP also has some limitations, such as its low solubility in water and its potential off-target effects on other glutamate receptors.
将来の方向性
There are several future directions for the research on MPEP, such as the development of more selective and potent 4-methyl-N-[2-(1-piperidinyl)ethyl]benzamide antagonists, the investigation of the long-term effects of MPEP on brain function and behavior, and the exploration of the potential therapeutic applications of MPEP in other neurological disorders. Additionally, the use of MPEP in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
科学的研究の応用
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. Studies have shown that MPEP can improve cognitive and behavioral deficits in Fragile X syndrome patients by modulating the 4-methyl-N-[2-(1-piperidinyl)ethyl]benzamide pathway. In Parkinson's disease, MPEP has been shown to reduce motor symptoms by modulating the glutamatergic system. In addiction, MPEP has been shown to reduce drug-seeking behavior in animal models by modulating the reward pathway.
特性
IUPAC Name |
4-methyl-N-(2-piperidin-1-ylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13-5-7-14(8-6-13)15(18)16-9-12-17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWICJSHDHYQWCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。